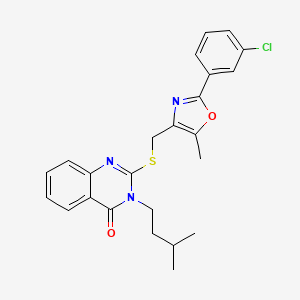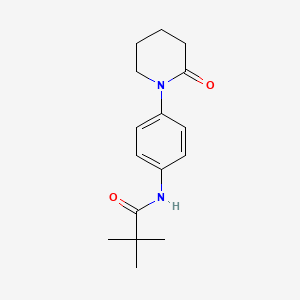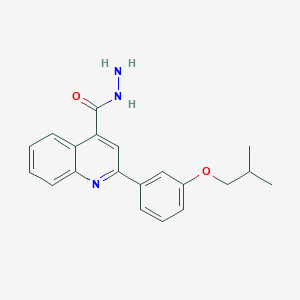
2-(3-Isobutoxyphenyl)quinoline-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-Isobutoxyphenyl)quinoline-4-carbohydrazide is a biochemical used for proteomics research . It has a molecular formula of C20H21N3O2 and a molecular weight of 335.40 .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline ring attached to a phenyl ring through a carbohydrazide group . The phenyl ring is substituted with an isobutoxy group .Scientific Research Applications
Antimicrobial Activities
- Synthesis and Antimicrobial Activities of Novel Quinoline Derivatives : Quinoline derivatives, including those related to 2-(3-Isobutoxyphenyl)quinoline-4-carbohydrazide, have been synthesized and evaluated for antimicrobial activities. These compounds demonstrated significant activity against various bacterial and fungal strains, comparable to standard drugs (Eswaran, Adhikari, & Shetty, 2009).
Analytical Applications
- Capillary Electrophoresis with Laser-Induced Fluorescence Detection : Quinoline derivatives have been used as precolumn derivatization agents for amino sugars. This method allows for sensitive detection of carbohydrates in biological mixtures (Liu, Shirota, & Novotny, 1991).
Corrosion Inhibition
- Novel Quinoline Derivatives as Corrosion Inhibitors : Quinoline derivatives have been studied for their potential as corrosion inhibitors in acidic mediums. They demonstrate effective inhibition for mild steel, with some derivatives showing up to 98.09% efficiency (Singh, Srivastava, & Quraishi, 2016).
Anti-Cancer Activity
- Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety : Quinoline hydrazide compounds, closely related to this compound, have shown promising anti-cancer activity against various cancer cell lines, including neuroblastoma and breast adenocarcinoma (Bingul et al., 2016).
Molecular Imaging
- Labeling and Evaluation of Quinoline-2-Carboxamides for Imaging : Quinoline derivatives have been explored for their potential in molecular imaging, specifically for visualizing peripheral benzodiazepine receptors using positron emission tomography (PET) (Matarrese et al., 2001).
Electronic and Optical Properties
- Synthesis, Characterization, and Study of Quinoline Based Derivatives : The electronic and nonlinear optical properties of quinoline derivatives have been extensively studied. These compounds show promise in various technological applications due to their chemical stability and electron-donating capabilities (Khalid et al., 2019).
Gold-Catalyzed Synthesis
- Au-Catalyzed Formation of Functionalized Quinolines : Gold-catalyzed methods have been developed for converting alkynyl arylazide derivatives into functionalized quinolines. This process is efficient and tolerates a wide variety of functional groups (Gronnier, Boissonnat, & Gagosz, 2013).
properties
IUPAC Name |
2-[3-(2-methylpropoxy)phenyl]quinoline-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13(2)12-25-15-7-5-6-14(10-15)19-11-17(20(24)23-21)16-8-3-4-9-18(16)22-19/h3-11,13H,12,21H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACFTLVXJJSZEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

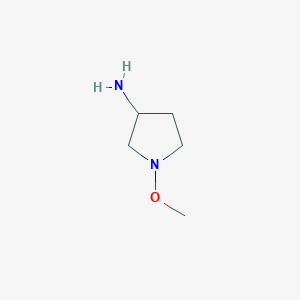

![N-(benzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2996951.png)
![ethyl [5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2996953.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2996954.png)
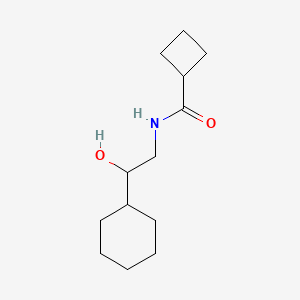
![1-(4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-(4-bromophenyl)-2-{[3-(2-thienyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]thio}acetamide](/img/structure/B2996957.png)
![ethyl 2-(2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)acetate](/img/structure/B2996958.png)


